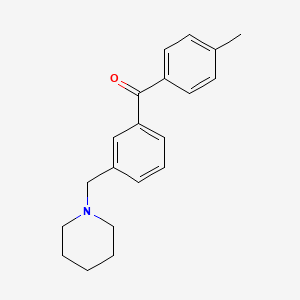

4'-Methyl-3-piperidinomethyl benzophenone

説明

Contextualizing Benzophenone (B1666685) Derivatives in Advanced Organic Chemistry

Benzophenone, with its core structure of two phenyl rings attached to a carbonyl group, is a highly conjugated system that serves as a fundamental building block in organic synthesis. nih.govjofamericanscience.org The carbonyl group and the aromatic rings can undergo a variety of chemical transformations, making the benzophenone framework a versatile starting point for creating complex molecules. In photochemistry, benzophenone is a classic photosensitizer, capable of absorbing UV light and transferring the energy to other molecules. mdpi.com This property is harnessed in applications such as UV curing for inks and coatings. nih.gov

The true versatility of benzophenone in advanced organic chemistry lies in the diverse array of derivatives that can be synthesized. nih.gov Substituents on the phenyl rings can dramatically alter the molecule's electronic properties, steric hindrance, and reactivity. Common synthetic modifications include Friedel-Crafts acylation to construct the benzophenone skeleton, and subsequent reactions like halogenation, nitration, and amination to introduce further functionality. nih.govmdpi.com For instance, the Fries rearrangement of phenyl benzoates is a key method for producing hydroxybenzophenones, which are important intermediates for further derivatization. nih.gov These derivatives are not merely academic curiosities; they are integral to the development of materials with specific properties, such as advanced polymers and organic light-emitting diodes (OLEDs), where the benzophenone core can act as an efficient fragment for organic semiconductors. mdpi.com

Academic Significance of Substituted Benzophenones as Research Targets

Substituted benzophenones are significant targets in academic research primarily due to their wide range of biological activities and applications in materials science. mdpi.comnih.gov The specific nature and position of the substituents on the phenyl rings are crucial in determining the compound's function.

The 4'-methyl substitution, as seen in 4-methylbenzophenone (B132839), has been a subject of study in toxicology and materials science. nih.govnih.gov While some reports have investigated its safety profile in food packaging, others have explored its use in growing single crystals with specific optical properties. nih.govnih.gov The presence of a methyl group can influence the molecule's lipophilicity and its interaction with biological targets or crystal packing. Research into 3-methylbenzophenone (B1359932) has revealed interesting photochemical reactivity compared to its 4-methyl counterpart, highlighting how the substituent position can dictate reaction pathways. nih.gov

The 3-piperidinomethyl group represents a Mannich base, a class of compounds known for its importance in medicinal chemistry. nih.govepa.gov The Mannich reaction is a classic method for aminoalkylation, introducing a tertiary amine moiety into a molecule, which can significantly enhance its pharmacological properties. nih.govepa.gov The introduction of an aminomethyl group, such as a piperidinomethyl group, at the 3-position of a benzophenone could be investigated for several reasons. For example, new series of 3-aminobenzophenone (B1265706) compounds have been explored as potent inhibitors of tubulin polymerization in cancer research. drugbank.com The tertiary amine function can also act as a key pharmacophore in designing agents for the central nervous system, such as acetylcholinesterase inhibitors. drugbank.com Therefore, the combination of a 4'-methyl group and a 3-piperidinomethyl group on a benzophenone scaffold, as in 4'-Methyl-3-piperidinomethyl benzophenone, presents a unique research target for exploring novel structure-activity relationships in medicinal and materials chemistry.

Detailed Research Findings

While direct experimental data for this compound is not extensively available in published literature, its properties can be inferred from the analysis of its constituent parts and related substituted benzophenones.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃NO |

| Molar Mass | 293.41 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents, poorly soluble in water |

| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Piperidine (B6355638) nitrogen) |

| Hydrogen Bond Donors | 0 |

Plausible Synthetic Route:

The synthesis of this compound would most likely be achieved through a Mannich reaction . This well-established reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.govepa.gov

A probable synthetic pathway would involve:

Preparation of the Precursor: Synthesis of 3-acetyl-4'-methylbenzophenone. This could be achieved via a Friedel-Crafts acylation of toluene (B28343) with 3-acetylbenzoyl chloride.

Mannich Condensation: The 3-acetyl-4'-methylbenzophenone would then be reacted with piperidine and a source of formaldehyde (B43269) (such as paraformaldehyde). epa.gov In this reaction, the piperidine and formaldehyde first react to form an electrophilic Eschenmoser-like salt (dimethylaminium ion). The ketone then enolizes, and the enol attacks the aminium ion, leading to the formation of the β-amino ketone, which is the final product, this compound. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹H-NMR | δ (ppm): ~7.2-7.8 (m, Ar-H), ~3.5 (s, -CH₂-N), ~2.4 (s, Ar-CH₃), ~2.3-2.5 (m, piperidine -CH₂-N), ~1.4-1.6 (m, piperidine -CH₂-) |

| ¹³C-NMR | δ (ppm): ~196 (C=O), ~128-145 (Ar-C), ~60 (-CH₂-N), ~54 (piperidine -CH₂-N), ~25 (piperidine -CH₂-), ~21 (Ar-CH₃) |

| IR Spectroscopy | ν (cm⁻¹): ~1650-1670 (C=O stretch), ~2750-2800 (C-H stretch of tertiary amine), ~1600 (C=C aromatic stretch) |

| Mass Spectrometry | [M+H]⁺ = 294.18 |

Structure

3D Structure

特性

IUPAC Name |

(4-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-8-10-18(11-9-16)20(22)19-7-5-6-17(14-19)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKACTBIRTRMQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643124 | |

| Record name | (4-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-60-4 | |

| Record name | Methanone, (4-methylphenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 4 Methyl 3 Piperidinomethyl Benzophenone

Retrosynthetic Analysis and Strategic Disconnections for the Benzophenone (B1666685) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. amazonaws.com For the benzophenone scaffold, the most logical and common retrosynthetic disconnection involves breaking one of the carbon-carbon (C-C) bonds between the carbonyl carbon and an aromatic ring. youtube.com This strategy points directly to the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. youtube.combyjus.com

This disconnection yields two primary synthons: an acylium cation and an aromatic nucleophile. The corresponding real-world reagents for these synthons are typically an acyl chloride (or acid anhydride) and an aromatic compound, such as a substituted benzene (B151609). amazonaws.combyjus.com For an unsymmetrical benzophenone like the target molecule's core, there are two possible disconnection pathways.

Possible Disconnections for the 4-Methylbenzophenone (B132839) Scaffold:

Disconnection A: This involves breaking the bond between the carbonyl group and the tolyl ring. This leads to a benzoyl cation synthon and toluene (B28343) as the aromatic precursor. The corresponding reagents would be benzoyl chloride and toluene.

Disconnection B: This pathway breaks the bond between the carbonyl and the phenyl ring, suggesting a 4-methylbenzoyl (p-toluoyl) cation synthon and benzene as the starting materials. The reagents for this route are p-toluoyl chloride and benzene.

Both routes are viable via Friedel-Crafts acylation. The choice between them in a practical synthesis may depend on factors like the cost and availability of the starting materials and the directing effects of the substituents, which influence isomer formation. oregonstate.edu The use of a ketone carbonyl group as the key functionality to direct such synthetic constructions defines a powerful and widely applicable strategy. nih.gov

Targeted Synthetic Routes for 4'-Methyl-3-piperidinomethyl Benzophenone

The synthesis of this compound can be efficiently achieved through a two-step sequence, beginning with the formation of the benzophenone core, followed by the introduction of the aminomethyl side chain.

Step 1: Friedel-Crafts Acylation to form 4-Methylbenzophenone

The first step is the synthesis of the 4-methylbenzophenone intermediate. This is typically accomplished via a Friedel-Crafts acylation. chegg.comchegg.com A common and effective method involves the reaction of toluene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). oregonstate.edu

In this reaction, toluene acts as the nucleophilic aromatic compound. The methyl group (-CH₃) on toluene is an ortho-, para-directing group, meaning the incoming benzoyl group will preferentially add to the positions ortho or para to the methyl group. oregonstate.edu Due to steric hindrance from the methyl group, the para-substituted product, 4-methylbenzophenone, is typically the major product and can be separated from the minor ortho-isomer. oregonstate.edu

Step 2: Mannich Reaction for Piperidinomethyl Functionalization

The second step involves introducing the piperidinomethyl group onto the unsubstituted phenyl ring of 4-methylbenzophenone. This is achieved through the Mannich reaction, a three-component condensation involving an active hydrogen compound (the ketone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine). jlu.edu.cnnih.gov The reaction is typically performed under acidic conditions.

The reaction proceeds via the formation of a piperidinium-derived iminium ion (Eschenmoser salt intermediate) from piperidine (B6355638) and formaldehyde (B43269). The 4-methylbenzophenone then acts as the nucleophile, attacking the electrophilic iminium ion. The substitution occurs on the unsubstituted phenyl ring at the position meta to the carbonyl group, a concept detailed further in section 2.5.

Optimization of Reaction Conditions and Yield for Piperidinomethyl Benzophenones

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and side products.

Optimization of Friedel-Crafts Acylation:

The yield and efficiency of the initial Friedel-Crafts acylation can be significantly influenced by several factors. numberanalytics.com The choice of solvent is critical; inert solvents like dichloromethane (B109758) or nitrobenzene (B124822) are often used. numberanalytics.comnumberanalytics.com Temperature control is also important, with reactions typically run at lower temperatures (0-50°C) to minimize side reactions like polyalkylation or rearrangement. numberanalytics.com The molar ratio of the reactants and the catalyst is another key parameter. While stoichiometric amounts of the Lewis acid catalyst are often required because the product ketone can form a stable complex with it, careful optimization can sometimes reduce the necessary catalyst loading. numberanalytics.comwikipedia.org

| Parameter | Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | AlCl₃, FeCl₃, BF₃ | Strong Lewis acids are highly effective but often required in stoichiometric amounts. | byjus.comwikipedia.org |

| Solvent | Dichloromethane, Nitrobenzene | Solvent polarity can influence reaction rate and yield. Nitrobenzene often gives higher yields. | numberanalytics.comnumberanalytics.com |

| Temperature | 0-50°C | Lower temperatures can reduce the formation of isomeric byproducts and polysubstitution. | numberanalytics.com |

| Reactant Ratio | Excess aromatic substrate | Using an excess of the arene (e.g., toluene) can favor the desired mono-acylated product. | numberanalytics.com |

Optimization of the Mannich Reaction:

For the subsequent Mannich reaction, optimization focuses on the efficient formation of the β-amino ketone. nih.gov The reaction can be catalyzed by acid, with the choice and concentration of acid affecting the rate of both iminium ion formation and enolization of the ketone. Acetic acid can serve as both a catalyst and solvent. jlu.edu.cn The temperature and reaction time must be carefully controlled to ensure the reaction goes to completion without causing decomposition of the product. Water is often used as a solvent in modern, greener protocols for Mannich reactions, sometimes in combination with a recyclable catalyst. researchgate.netresearchgate.net

| Parameter | Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | HCl, Acetic Acid, Proline | Catalyst is essential for both iminium ion formation and ketone enolization. | jlu.edu.cnnih.gov |

| Solvent | Ethanol (B145695), DMF, Water | Solvent choice affects solubility of reactants and can influence reaction rate. Water is an environmentally benign option. | researchgate.net |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may also lead to side products. | researchgate.net |

| Reactants | Ketone, Formaldehyde, Amine | Using pre-formed iminium salts or optimizing the molar ratios of the three components can improve yields. | nih.govrsc.org |

Catalytic Approaches in the Synthesis of Benzophenone Derivatives

The choice of catalyst is fundamental to the success of both synthetic steps.

For the Friedel-Crafts acylation, traditional catalysts are strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) and iron(III) chloride (FeCl₃). byjus.comnih.gov These catalysts function by coordinating to the acyl chloride, which polarizes the carbonyl bond and generates a highly electrophilic acylium ion intermediate. wikipedia.orgmt.com However, these catalysts are often required in stoichiometric amounts and can generate significant acidic waste. Modern approaches have focused on developing more environmentally benign and recyclable catalytic systems. These include solid acid catalysts like zeolites and the use of ionic liquids, which can act as both solvent and catalyst, leading to high yields and easier product separation. nih.govresearchgate.net

In the Mannich reaction, catalysis is necessary to facilitate the key bond-forming steps. The reaction is commonly catalyzed by Brønsted acids (e.g., HCl) or Lewis acids. organic-chemistry.org The acid protonates the carbonyl of formaldehyde to activate it for nucleophilic attack by piperidine and facilitates the dehydration of the resulting hemiaminal to form the crucial electrophilic iminium ion. The acid also catalyzes the enolization of the ketone partner (4-methylbenzophenone), generating the nucleophile that attacks the iminium ion. jlu.edu.cn Organocatalysis, using chiral amines like proline, has also emerged as a powerful method for achieving asymmetric Mannich reactions, providing products with high enantioselectivity. nih.gov

Chemo- and Regioselectivity in Mannich-type Reactions for Piperidinomethyl Functionalization

Chemoselectivity:

The Mannich reaction is a three-component reaction, and its success relies on controlling the reactivity of each component—a concept known as chemoselectivity. nih.gov In the synthesis of the target molecule, the reagents are 4-methylbenzophenone, formaldehyde, and piperidine. Formaldehyde is used as the aldehyde component because it lacks α-hydrogens and therefore cannot enolize and undergo self-condensation (an aldol-type side reaction). Piperidine, a secondary amine, readily reacts with formaldehyde to form the electrophilic iminium ion. The 4-methylbenzophenone serves as the enolizable ketone component, acting as the nucleophile. The reaction conditions are tuned to favor the reaction between the enol form of the ketone and the pre-formed iminium ion, leading to the desired β-amino ketone product with high selectivity. nih.gov

Regioselectivity:

Regioselectivity refers to the specific location on the molecule where the reaction occurs. In the aminomethylation of 4-methylbenzophenone, the new substituent can theoretically be added to several positions. However, the reaction exhibits high regioselectivity due to the electronic effects of the substituents already present on the benzophenone core.

The benzoyl group (-COPh) is a moderately deactivating, meta-directing group for electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.org It withdraws electron density from the aromatic ring it is attached to (the unsubstituted ring in this case), making the ring less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and therefore the most likely site for electrophilic attack. organicchemistrytutor.comlibretexts.org The incoming electrophile, the piperidine-derived iminium ion, will therefore preferentially attack the C-3 or C-5 position (meta) of the unsubstituted ring.

| Substituent on Benzene Ring | Activating/Deactivating Effect | Directing Effect | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para | libretexts.org |

| -COR (Ketone/Benzoyl) | Deactivating | Meta | organicchemistrytutor.comlibretexts.org |

The methyl group on the other ring is an ortho, para-director. However, the Mannich reaction proceeds on the unsubstituted ring because the deactivating effect of the carbonyl group makes its own ring significantly less nucleophilic than the toluene-derived ring. The electrophilic substitution thus occurs selectively on the phenyl ring, directed to the meta position by the ketone functionality.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Piperidinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Chemical Shift Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum of 4'-Methyl-3-piperidinomethyl benzophenone (B1666685) is expected to show distinct signals corresponding to the protons of the p-tolyl group, the substituted benzoyl ring, and the piperidinomethyl moiety. The aromatic region would likely display a complex pattern of multiplets due to the coupling of protons on the two benzene (B151609) rings. Protons on the p-tolyl ring are anticipated to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the 1,3-disubstituted ring would exhibit a more intricate splitting pattern. The benzylic protons of the -CH₂- group linking the piperidine (B6355638) and benzophenone moieties would likely appear as a singlet in the range of 3.5-4.0 ppm. The aliphatic protons of the piperidine ring would produce signals in the upfield region, typically between 1.4 and 2.5 ppm. The methyl group protons on the p-tolyl ring would be observed as a sharp singlet around 2.4 ppm. chemicalbook.com

Carbon-13 (¹³C) NMR Analysis: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is expected for the carbonyl carbon (C=O) of the benzophenone core, typically appearing in the 195-200 ppm range. oregonstate.eduyoutube.com The aromatic carbons would resonate between 125 and 145 ppm, with quaternary carbons showing lower intensity. The aliphatic carbons of the piperidinomethyl group would be observed in the upfield region, with the benzylic carbon (-CH₂-) appearing around 60-65 ppm and the piperidine ring carbons resonating between 20 and 55 ppm. oregonstate.edu The methyl carbon of the p-tolyl group would give a signal at approximately 21-22 ppm. rsc.org

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~196.5 |

| Aromatic CH (p-tolyl) | ~7.7 (d), ~7.3 (d) | ~129.0, ~130.3 |

| Aromatic CH (substituted ring) | ~7.4-7.8 (m) | ~128.0-132.0 |

| Aromatic C (quaternary) | - | ~135-144 |

| Benzylic CH₂ | ~3.6 (s) | ~62.0 |

| Piperidine CH₂ (α to N) | ~2.4 (m) | ~54.0 |

| Piperidine CH₂ (β to N) | ~1.6 (m) | ~26.0 |

| Piperidine CH₂ (γ to N) | ~1.5 (m) | ~24.0 |

| Methyl (CH₃) | ~2.4 (s) | ~21.7 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by the most polar functional groups. A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone (C=O) group. researchgate.netnist.gov The region between 3000 and 3100 cm⁻¹ will likely show multiple weak to medium bands due to the aromatic C-H stretching vibrations. Aliphatic C-H stretching from the piperidine and methyl groups would appear as sharper bands between 2850 and 3000 cm⁻¹. The C-N stretching of the tertiary amine in the piperidinomethyl group is expected to produce a medium-intensity band around 1100-1200 cm⁻¹. thermofisher.com

Interactive Data Table 2: Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | Medium-Strong |

| Ketone C=O Stretch | ~1660 | ~1660 | Strong (FT-IR), Medium (Raman) |

| Aromatic C=C Stretch | ~1600, ~1480 | ~1600, ~1480 | Medium-Strong |

| C-N Stretch | ~1150 | ~1150 | Medium |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Interpretation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone core is the primary chromophore in this compound. The UV-Vis spectrum of benzophenone derivatives typically shows two main absorption bands. nist.gov

π→π* Transition: A strong absorption band is expected at a lower wavelength, typically around 250-260 nm. This corresponds to the electronic transition from the π bonding orbitals to the π* anti-bonding orbitals of the conjugated aromatic system.

n→π* Transition: A weaker, broader absorption band is anticipated at a longer wavelength, around 330-350 nm. This results from the transition of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital. researchgate.net

The presence of the electron-donating methyl and piperidinomethyl groups (auxochromes) is expected to cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted benzophenone.

Interactive Data Table 3: Predicted UV-Vis Absorption Data

| Electronic Transition | Predicted λmax (nm) | Description |

| π→π | ~260 | Strong intensity, related to the conjugated aromatic system. |

| n→π | ~340 | Weak intensity, characteristic of the carbonyl group. |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

For 4'-Methyl-3-piperidinomethyl benzophenone (C₂₀H₂₃NO), the expected exact mass can be calculated. The high-resolution mass spectrum would confirm the elemental composition. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 293.

The fragmentation pattern would be key to confirming the structure. Key expected fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the piperidine nitrogen is prone to cleavage, leading to the loss of a hydrogen radical or other fragments and the formation of a stable iminium ion. A prominent peak at m/z 84, corresponding to the piperidinomethyl cation [C₅H₁₀N]⁺, is highly likely.

Benzoyl Cation: Cleavage of the bond between the carbonyl group and the substituted ring would generate the p-toluoyl cation (m/z 119) and the benzoyl cation (m/z 105) from the other ring. nist.gov

Loss of Piperidine: Cleavage of the benzylic C-N bond could result in a fragment corresponding to the loss of the piperidine ring (a loss of 84 Da).

Interactive Data Table 4: Predicted Mass Spectrometry Fragmentation Data

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 293 | [M]⁺ | Molecular Ion |

| 119 | [CH₃-C₆H₄-CO]⁺ | Cleavage of the carbonyl-phenyl bond |

| 105 | [C₆H₅-CO]⁺ | Cleavage of the carbonyl-phenyl bond (less likely as primary) |

| 91 | [C₇H₇]⁺ | Tropylium ion from the p-tolyl group |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at the piperidine ring |

Comprehensive Multimodal Spectroscopic Techniques for Definitive Characterization

While each spectroscopic technique provides valuable pieces of the structural puzzle, their combined application ensures a definitive and unambiguous characterization. The process of structural elucidation integrates the findings from each method:

MS establishes the molecular formula.

FT-IR and Raman identify the key functional groups (C=O, C-N, aromatic rings).

¹³C NMR confirms the number of unique carbons and their functional types (carbonyl, aromatic, aliphatic).

¹H NMR reveals the proton environments, their integrations (ratio), and their connectivity through spin-spin coupling, allowing for the precise assembly of the molecular fragments identified by other techniques.

UV-Vis confirms the presence of the conjugated benzophenone chromophore.

By correlating the data—for instance, matching the carbonyl signal in the ¹³C NMR and FT-IR spectra with the fragmentation patterns in the mass spectrum involving the benzoyl moieties—a complete and confident structural assignment of this compound can be achieved.

Theoretical and Computational Chemistry Approaches to 4 Methyl 3 Piperidinomethyl Benzophenone

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov By employing functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a suitable basis set such as 6-311++G(d,p), researchers can accurately predict molecular geometries. nih.govnih.gov This process involves finding the lowest energy conformation of the molecule, which is essential for all subsequent computational analyses. nih.gov

For 4'-Methyl-3-piperidinomethyl benzophenone (B1666685), DFT calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry confirms the non-planar structure of benzophenone derivatives, characterized by the twist between the phenyl rings. researchgate.net The piperidinomethyl and methylphenyl groups introduce further complexity to the molecule's three-dimensional arrangement. The electronic structure calculations provide fundamental data such as total energy, dipole moment, and the distribution of electron density. nih.govbhu.ac.in

Table 1: Representative Predicted Structural Parameters for a Benzophenone Derivative using DFT Note: This table presents typical data for a related benzophenone structure, as specific experimental data for 4'-Methyl-3-piperidinomethyl benzophenone is not available. The data is illustrative of results obtained from DFT calculations.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.46 Å |

| Phenyl Ring C-C Bond Length | ~1.39 - 1.41 Å |

| Piperidine (B6355638) Ring C-C Bond Length | ~1.53 - 1.54 Å |

| Phenyl-C=O-Phenyl Dihedral Angle | ~55-60° |

| Dipole Moment | ~4-5 Debye |

The accuracy of DFT calculations allows for a reliable prediction of these parameters, forming the basis for understanding the molecule's physical and chemical behavior. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. bhu.ac.in It illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values. bhu.ac.in Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. bhu.ac.in

In this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interactions. researchgate.netnih.gov The nitrogen atom in the piperidine ring would also exhibit a region of negative potential, making it a nucleophilic center. researchgate.net Positive potential (blue) would likely be found around the hydrogen atoms of the phenyl rings. bhu.ac.in This analysis is crucial for understanding how the molecule interacts with other reagents and biological targets. researchgate.netresearchgate.net

Table 2: MEP Surface Characteristics and Predicted Reactivity

| Molecular Region | Predicted MEP Color | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Red | Negative | Site for electrophilic attack |

| Piperidine Nitrogen | Yellow/Orange | Moderately Negative | Site for electrophilic attack/H-bonding |

| Phenyl Ring Hydrogens | Blue | Positive | Site for nucleophilic attack |

| Aromatic Rings (π-system) | Green | Neutral/Slightly Negative | Potential for π-π stacking interactions |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. doi.org

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. nih.gov For molecules like this compound, FMO analysis, typically performed using DFT, reveals the distribution of these orbitals. doi.org In many benzophenone and chalcone (B49325) derivatives, the HOMO is often localized on the more electron-rich part of the molecule, such as a substituted phenyl ring, while the LUMO is concentrated on the electron-withdrawing carbonyl group and the adjacent phenyl ring. doi.org This spatial separation of the HOMO and LUMO is characteristic of intramolecular charge transfer (ICT) upon electronic excitation.

Table 3: Representative FMO Data for Benzophenone-like Structures Note: Values are illustrative and based on computational studies of similar aromatic ketones.

| Parameter | Typical Energy Value (eV) | Implication |

| EHOMO | -5.5 to -6.5 | Electron-donating capability |

| ELUMO | -1.5 to -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity and kinetic stability |

Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), further quantify the molecule's reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type (bond or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. orientjchem.org These interactions stabilize the molecule, and their energy can be quantified using second-order perturbation theory. orientjchem.org

For this compound, NBO analysis would reveal significant delocalization of π-electrons across the benzophenone core. orientjchem.org It would also detail the hyperconjugative interactions between the lone pair electrons on the carbonyl oxygen and piperidine nitrogen with the antibonding orbitals of adjacent sigma bonds. orientjchem.orgnih.gov The analysis quantifies the hybridization of atomic orbitals, confirming, for instance, the sp2 character of the carbonyl carbon and the sp3 character of the carbons and nitrogen in the piperidine ring. orientjchem.org This information is vital for understanding the electronic communication between the different functional groups within the molecule. nih.gov

Investigation of Non-Linear Optical (NLO) Properties through Quantum Chemical Calculations

Molecules with extended π-conjugated systems and significant intramolecular charge transfer characteristics, like many benzophenone derivatives, are candidates for non-linear optical (NLO) materials. nih.govresearchgate.net Quantum chemical calculations are essential for predicting the NLO response of a molecule, which is governed by its polarizability (α) and first-order hyperpolarizability (β). nih.govdocumentsdelivered.com

Computational methods, such as DFT, can calculate these properties. bohrium.com A large hyperpolarizability value indicates a strong NLO response, which is desirable for applications in optical switching and frequency conversion. researchgate.net For this compound, the presence of electron-donating (piperidinomethyl) and electron-accepting (benzoyl) moieties connected through a π-system suggests potential for NLO activity. Theoretical studies on similar donor-π-acceptor systems have shown that such structures can exhibit significant hyperpolarizability. bohrium.comdntb.gov.ua Calculations would likely predict a notable dipole moment and a significant β value, suggesting its potential as an NLO material. nih.gov

Table 4: Predicted NLO Properties for a Donor-π-Acceptor Benzophenone Analogue

| Property | Symbol | Predicted Value (a.u.) | Significance |

| Dipole Moment | µ | > 5 D | Indicates charge separation |

| Mean Polarizability | α | > 200 | Measure of electronic cloud distortion |

| First Hyperpolarizability | β | > 1000 | Indicates second-order NLO response |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry offers profound insights into the mechanisms of chemical reactions by mapping the potential energy surface (PES). nih.gov This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.govresearchgate.net Methods like DFT are used to calculate the energies of these species and the activation barriers for each step of a reaction. rsc.orgmdpi.com

For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis or its subsequent reactions. For example, the synthesis often involves a nucleophilic substitution or a Mannich-type reaction. A computational study could model the reaction pathway, identify the transition state structure for the rate-determining step, and calculate the activation energy. rsc.org Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products. nih.gov These studies can be partitioned into phases: reactant contact, preparation for bond changes, the chemical transformation at the transition state, and product separation. nih.gov While specific mechanistic studies on this exact molecule are not prominent, the established methodologies are readily applicable to predict its reactivity and reaction pathways. researchgate.netmdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 3 Piperidinomethyl Benzophenone

Types of Chemical Transformations: Oxidation, Reduction, and Substitution Reactions of Benzophenone (B1666685) Derivatives

The benzophenone scaffold is susceptible to a range of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can target the ketone functional group or the aromatic rings.

Oxidation: The aromatic rings of benzophenone can undergo oxidation, typically hydroxylation, especially under photochemical conditions. Exposure of benzophenone to UV or sunlight irradiation in an aqueous environment can produce hydroxylated derivatives such as 3-hydroxybenzophenone (B44150) and 4-hydroxybenzophenone. nih.gov This process is thought to involve benzophenone acting as a photosensitizer, generating reactive oxygen species that then attack the aromatic rings. nih.gov The presence of activating groups, such as the methyl and piperidinomethyl substituents in 4'-Methyl-3-piperidinomethyl benzophenone, would be expected to influence the position and rate of such hydroxylations.

Reduction: The most common reduction reaction of benzophenones involves the carbonyl group. The ketone can be reduced to a secondary alcohol, forming the corresponding benzhydrol derivative. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). numberanalytics.com Photochemical reduction is also a hallmark reaction of benzophenone, where upon UV excitation, it can abstract a hydrogen atom from a suitable donor (like an alcohol solvent) to form a ketyl radical, which can then dimerize or be further reduced. bgsu.eduwikipedia.org

Substitution Reactions: Substitution reactions can occur on the aromatic rings. Given the nature of the substituents on this compound, electrophilic aromatic substitution is a key transformation. The reactivity and regioselectivity are governed by the electronic effects of the existing groups. Additionally, nucleophilic aromatic substitution (SNAr) can occur on benzophenone derivatives, particularly if the rings are substituted with strong electron-withdrawing groups. nih.gov In the context of the title compound, the piperidinomethyl group itself can participate in or influence substitution pathways. Studies on similar systems show that amines like piperidine (B6355638) can act as nucleophiles in substitution reactions on activated aromatic rings. researchgate.net

| Transformation Type | Reagent/Condition | Product Type | Relevant Moiety |

|---|---|---|---|

| Oxidation | UV/Sunlight, H₂O₂ | Hydroxylated Benzophenones | Aromatic Rings |

| Reduction | NaBH₄, LiAlH₄ | Benzhydrols | Ketone Carbonyl |

| Photoreduction | UV light, H-donor (e.g., Isopropanol) | Benzopinacols, Benzhydrols | Ketone Carbonyl |

| Electrophilic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Substituted Benzophenones | Aromatic Rings |

| Nucleophilic Substitution | Nucleophiles (e.g., Amines) | Amine-substituted Benzophenones | Aromatic Rings (if activated) |

Mechanistic Pathways of Functional Group Interconversions on the Aromatic Rings and Ketone Moiety

Functional group interconversions are fundamental to synthetic organic chemistry, allowing for the strategic modification of molecules. numberanalytics.com For this compound, these interconversions involve distinct mechanistic pathways at the ketone and the aromatic rings.

The reduction of the ketone moiety to a secondary alcohol proceeds via nucleophilic addition to the carbonyl carbon. With a hydride reagent like NaBH₄, a hydride ion (H⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated (typically by the solvent during workup) to yield the final benzhydrol product.

Mechanisms involving the aromatic rings are primarily electrophilic aromatic substitutions. The existing substituents direct the position of the incoming electrophile. The 4'-methyl group is a weak activating group and an ortho, para-director. The 3-piperidinomethyl group is more complex; while the alkyl group is weakly activating, the nitrogen's lone pair can direct ortho and para to the point of attachment. However, under acidic conditions required for many electrophilic substitutions (e.g., nitration), the basic piperidine nitrogen will be protonated, transforming the substituent into a deactivating, meta-directing ammonium (B1175870) group.

Photoreduction of the benzophenone core follows a radical mechanism. Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state (S₁), which then undergoes highly efficient intersystem crossing to a more stable triplet state (T₁). wikipedia.orgacs.org This triplet state, which has diradical character, can abstract a hydrogen atom from a donor molecule, creating a diphenylhydroxymethyl radical (ketyl radical) and a radical from the donor. nih.gov Two ketyl radicals can then couple to form a benzopinacol. bgsu.edu

Influence of the Piperidinomethyl Substituent on Reaction Kinetics and Stereochemical Outcomes

The piperidinomethyl group at the 3-position exerts significant electronic and steric influence on the reactivity of the molecule. Its effect on reaction kinetics can be understood by considering its impact on the stability of intermediates and transition states.

Electronic Effects: The piperidinomethyl group is generally considered an electron-donating group through induction. This can influence the kinetics of reactions on the aromatic ring. For electrophilic aromatic substitution, this activating nature would increase the rate of reaction compared to unsubstituted benzene (B151609). However, the nitrogen atom in the piperidine ring is basic and can be protonated in acidic media. The resulting positively charged nitrogen would exert a strong electron-withdrawing inductive effect, deactivating the ring and slowing the reaction rate. In reactions involving the ketone, such as nucleophilic addition, the electronic effect of this distant substituent is likely to be minor.

Steric Effects: The piperidinomethyl group is sterically bulky. This steric hindrance can affect the rate and regioselectivity of reactions on the aromatic ring to which it is attached, potentially disfavoring substitution at the adjacent ortho positions (2- and 4-positions).

| Reaction Type | Substituent Type | Effect on Rate | Reasoning | Reference |

|---|---|---|---|---|

| OH Radical Oxidation | Electron-donating (e.g., -CH₃, -OH) | Increase | Enhances electron density of the benzene ring, facilitating electrophilic attack. | mdpi.com |

| OH Radical Oxidation | Electron-withdrawing (e.g., -NO₂, -COOH) | Decrease | Reduces electron density of the benzene ring, inhibiting electrophilic attack. | mdpi.com |

| Piperidine Synthesis | Solvent (Ethanol vs. Methanol) | Faster in Ethanol (B145695) | Lower activation energy (Ea) in ethanol indicates a more stable transition state. | ajgreenchem.com |

| Nucleophilic Aromatic Substitution | Pyrrolidine Nucleophile | Rate-limiting formation of zwitterionic intermediate | Highly dipolar transition state is formed. | nih.gov |

Photophysical and Photochemical Mechanisms of Benzophenone Core Activation

Benzophenone is a classic photosensitizer, and its photophysical and photochemical behavior is well-documented. nih.gov The presence of substituents on the aromatic rings can modulate these properties, but the fundamental mechanism of activation remains centered on the carbonyl chromophore.

Photophysical Processes: The activation begins with the absorption of ultraviolet (UV) light (around 330-360 nm), which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). bgsu.edunih.gov For benzophenone, the key photophysical event is a very fast and highly efficient (~100% quantum yield) intersystem crossing (ISC) from the S₁ state to the lowest triplet state (T₁). wikipedia.orgnih.gov This triplet state has a longer lifetime than the singlet state, allowing it to participate in chemical reactions. The T₁ state of benzophenone is of an n,π* character, meaning the excitation involves promoting a non-bonding (n) electron from the carbonyl oxygen to an antibonding π* orbital. This n,π* triplet state has diradical character, with an electrophilic oxygen atom and a radical carbon, which is the key to its chemical reactivity. acs.org

Photochemical Mechanisms: The primary photochemical reaction pathway for the benzophenone triplet state is hydrogen atom abstraction. wikipedia.orgresearchgate.net It can readily abstract a hydrogen atom from a wide variety of C-H bonds, particularly from alcohols, amines, and even activated C-H bonds in other hydrocarbons. bgsu.edunih.gov This process generates a ketyl radical (Ph₂Ċ-OH) and a radical derived from the hydrogen donor.

Another important photochemical process is energy transfer. The triplet benzophenone can transfer its triplet energy to another molecule with a lower triplet energy, a process known as triplet-triplet sensitization. This is a crucial mechanism in many photosensitized reactions where direct excitation of the substrate is inefficient.

Finally, benzophenone can sensitize the formation of reactive oxygen species (ROS). It can transfer its triplet energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which can then go on to oxidize other molecules. nih.govrsc.org The quantum yield for singlet oxygen production by benzophenone is approximately 0.3. nih.gov

| Property | Value / Description | Significance |

|---|---|---|

| UV Absorption (λmax) | ~330-360 nm | Initiates photoactivation by promoting molecule to S₁ state. |

| Intersystem Crossing (S₁ → T₁) Quantum Yield (Φ_ISC) | ~1.0 | Highly efficient population of the reactive triplet state. nih.gov |

| Triplet State Energy (E_T) | ~290 kJ/mol (~69 kcal/mol) | High enough to abstract H-atoms and sensitize other molecules. nih.gov |

| Triplet State Character | n,π* | Confers diradical-like reactivity on the carbonyl group. nih.gov |

| Singlet Oxygen Quantum Yield (Φ_Δ) | ~0.3 | Ability to generate reactive singlet oxygen via energy transfer. nih.gov |

Structure Activity Relationship Sar Studies in Benzophenone Derivatives with Focus on 4 Methyl 3 Piperidinomethyl Benzophenone Analogues

Design Principles for SAR Investigations of Substituted Benzophenones

The design of SAR studies for substituted benzophenones is guided by several key principles aimed at rationally exploring the chemical space around the core scaffold. These principles ensure that the synthesized analogues provide meaningful information about the interactions between the molecule and its biological target.

Molecular Hybridization : This strategy involves combining the benzophenone (B1666685) scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For instance, incorporating a heterocyclic nucleus like thiazole (B1198619) onto the benzophenone structure has been used to design compounds with dual inhibitory effects, such as inhibiting both prostaglandin (B15479496) production and neutrophil recruitment in anti-inflammatory drug discovery. mdpi.com Similarly, fusing the benzophenone moiety with a 2-azetidinone pharmacophore is another hybridization approach to develop new drug candidates that might overcome drug resistance. mdpi.com

Photoaffinity Labeling : Benzophenone's inherent photochemical reactivity makes it an excellent candidate for photoaffinity labeling probes. nih.gov In this approach, a benzophenone derivative is designed to bind to a biological target (e.g., a receptor or enzyme). Upon irradiation with UV light, the benzophenone carbonyl group forms a reactive triplet state that can covalently bind to nearby amino acid residues. By incorporating the benzophenone moiety at different, discrete locations within a molecule, researchers can map binding interactions and identify binding domains. nih.gov This principle was applied in the design of calcitonin analogs, where substituting hydrophobic residues with a Lys(ε-p-benzoylbenzoyl) residue preserved high biological activity while enabling photochemical cross-linking to the calcitonin receptor. nih.gov

Computational Modeling and Docking : In silico methods are integral to modern SAR design. Molecular docking studies are used to predict the binding modes of designed benzophenone derivatives within the active site of a target protein, such as cyclooxygenase (COX) isoenzymes. mdpi.com These predictions help prioritize which analogues to synthesize. Furthermore, quantitative structure-activity relationship (QSAR) models and other computational tools can correlate physicochemical descriptors (e.g., lipophilicity, electronic properties) with biological activity, guiding the rational design of new derivatives. univie.ac.atacs.org

Privileged Structures : The SAR investigation often leverages the concept of "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. The benzoylpiperidine fragment is considered one such structure, particularly in the design of agents targeting serotoninergic and dopaminergic systems. nih.gov The design process may involve using the piperidine (B6355638) ring as a bioisostere for a piperazine (B1678402) ring, with the benzoyl group's carbonyl functioning to re-establish key hydrogen bonding interactions. nih.gov

Systematic Derivatization Strategies for Modifying the Benzophenone and Piperidine Moieties

Once design principles are established, systematic derivatization is carried out to build a library of analogues. This involves modifying specific parts of the parent molecule, such as 4'-Methyl-3-piperidinomethyl benzophenone, to probe their contribution to its activity.

Modifications of the Benzophenone Moiety: The benzophenone core consists of two phenyl rings connected by a carbonyl group, offering multiple sites for modification.

Ring Substitution : Substituents are introduced at various positions (ortho, meta, para) on either or both phenyl rings. Common substitutions include halogens (F, Cl, Br), alkyl groups (e.g., methyl), and alkoxy groups (e.g., methoxy). mdpi.comnih.gov These modifications systematically alter the steric, electronic, and lipophilic properties of the molecule.

Replacement of Phenyl Rings : One or both of the phenyl rings can be replaced with other aromatic or heteroaromatic systems (e.g., thiazole, benzimidazole) to explore different binding interactions. mdpi.comnih.gov

Linker Modification : In analogues where the benzophenone is part of a larger structure, the linker connecting it to other moieties can be altered. For example, replacing a carbonyl linker with an amino linkage has been explored to improve solubility and bioavailability. nih.gov

Modifications of the Piperidine Moiety: The piperidine ring is a versatile scaffold for introducing chemical diversity. nih.gov

Ring Functionalization : Substituents can be added to the carbon atoms of the piperidine ring itself. For example, the introduction of a hydroxyl group, as in a 4-hydroxy-4-phenyl-piperidine moiety, can introduce a new hydrogen bonding site, potentially increasing binding affinity independent of lipophilicity. univie.ac.at

Ring Scaffolding : The piperidine ring can be incorporated into more complex, rigid bicyclic systems to reduce conformational flexibility. nih.gov This can lock the molecule into a more bioactive conformation, potentially increasing potency. polyu.edu.hk

The table below illustrates a hypothetical derivatization strategy for a generic benzophenone-piperidine scaffold.

| Scaffold | R1 (Benzophenone Ring A) | R2 (Benzophenone Ring B) | R3 (Piperidine N-substituent) | Modification Goal |

| H | 4'-CH₃ | H | Baseline Compound | |

| 3-OH | 4'-CH₃ | H | Introduce H-bond donor | |

| 3-OCH₃ | 4'-CH₃ | H | Modulate electronics/lipophilicity | |

| H | 4'-Cl | H | Introduce electron-withdrawing group | |

| H | 4'-CH₃ | -CH₂-Ph | Increase steric bulk/lipophilicity | |

| H | 4'-CH₃ | -(CH₂)₂-OH | Introduce polar group |

Elucidating the Role of Substituent Position and Electronic Effects on Activity Profiles

The position and electronic nature of substituents on the benzophenone rings have a profound impact on the molecule's reactivity and biological activity. These effects are primarily governed by a combination of inductive and resonance effects. lumenlearning.com

Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Activating Groups (EDGs) : Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl (-CH₃) donate electron density to the aromatic ring. lumenlearning.com This increases the nucleophilicity of the ring, making it more reactive in electrophilic aromatic substitution reactions. libretexts.org In the context of biological activity, this increased electron density can enhance interactions with electron-poor regions of a biological target.

Deactivating Groups (EWGs) : Groups like nitro (-NO₂), trifluoromethyl (-CF₃), and halogens (-Cl, -F) pull electron density away from the ring through inductive or resonance effects. nih.govlibretexts.org This deactivation generally slows the rate of electrophilic reactions. lumenlearning.com The stability of radical intermediates, which is crucial in photoreduction reactions of benzophenones, is significantly influenced by these electronic effects. nih.gov

Positional Isomerism (Ortho, Meta, Para) : The location of a substituent determines how its electronic effects are distributed across the aromatic ring.

Ortho/Para-Directors : Activating groups (like -OH, -OCH₃, -CH₃) and halogens typically direct incoming electrophiles to the ortho and para positions. This is because they can stabilize the intermediate carbocation through resonance, with the positive charge being delocalized onto these positions. lumenlearning.com

Meta-Directors : Most deactivating groups (like -NO₂, -CF₃) direct incoming groups to the meta position. They destabilize the intermediate carbocation, but this destabilization is felt less at the meta position compared to the ortho and para positions. libretexts.org

In SAR studies, comparing the activity of ortho, meta, and para substituted isomers is a classic strategy. For example, a study on benzophenone-related phototoxic compounds showed that minor changes in the position of a hydroxyl or amino group could lead to highly different phototoxic characteristics. nih.gov Similarly, in a series of inhibitors, the addition of a methyl group at the meta position of a benzene (B151609) moiety regained inhibitory activity that was lost when the original naphthalene (B1677914) moiety was replaced. polyu.edu.hk

The following table summarizes the general electronic effects of common substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Effect |

| -OH, -OR | Withdrawing | Donating | Activating | Ortho, Para |

| -NH₂, -NR₂ | Withdrawing | Donating | Activating | Ortho, Para |

| -Alkyl (e.g., -CH₃) | Donating | N/A | Activating | Ortho, Para |

| -Halogens (F, Cl, Br) | Withdrawing | Donating | Deactivating | Ortho, Para |

| -NO₂ | Withdrawing | Withdrawing | Deactivating | Meta |

| -CF₃ | Withdrawing | N/A | Deactivating | Meta |

Correlation between Molecular Features and Observed Chemical or Biochemical Properties

The ultimate goal of SAR studies is to establish clear correlations between specific molecular features and the resulting activity. This allows for the prediction of properties for new, unsynthesized compounds.

Lipophilicity and Binding : Lipophilicity, often quantified as LogP, is a critical factor. In a series of benzophenone analogues designed as P-glycoprotein inhibitors, highly lipophilic substituents at the piperidine nitrogen, such as a 4-tolylpiperazine moiety, were found to produce the most active compounds. univie.ac.at However, activity is not always directly proportional to lipophilicity. The introduction of a 4-hydroxy group on the piperidine ring led to a nearly 10-fold increase in inhibitory potency, suggesting a specific hydrogen bond interaction that outweighs simple lipophilic effects. univie.ac.at

Steric Factors and Conformational Rigidity : The size and shape of substituents can influence how a molecule fits into a binding pocket. Reducing the conformational flexibility of a molecule can lead to an increase in potency by locking it into its bioactive conformation. polyu.edu.hk Conversely, excessively bulky groups may cause steric clashes that prevent optimal binding. The floppy phenyl moieties of benzophenone itself can lead to enhanced nonradiative decay, a property that can be mitigated by creating more compact and rigid derivatives like xanthone (B1684191) or anthraquinone. acs.org

Hydrogen Bonding : The ability to act as a hydrogen bond donor or acceptor is a key determinant of binding affinity. As noted, a hydroxyl group on the piperidine ring can introduce a crucial hydrogen bond interaction. univie.ac.at The carbonyl group of the benzophenone core can also act as a hydrogen bond acceptor. nih.gov

Electronic Properties and Reactivity : The electronic nature of substituents directly impacts chemical properties like photoreactivity. For instance, the rate coefficients of the photoreduction of benzophenone derivatives show a remarkable dependence on ring substitution, which alters the stability of the forming ketyl radicals. nih.gov In terms of biological activity, the presence of an electron-donating group like 4-phenyl-2-hydrazinothiazole was found to be strongly related to the inhibition of prostaglandin production in a series of anti-inflammatory benzophenones. mdpi.com

The table below provides examples of observed correlations from studies on benzophenone derivatives.

| Molecular Feature | Modification | Observed Property / Activity | Reference |

| Lipophilicity / Steric Bulk | Addition of 4-tolylpiperazine to piperidine nitrogen | Increased P-glycoprotein inhibition | univie.ac.at |

| Hydrogen Bonding | Addition of 4-hydroxy group to piperidine ring | 10-fold increase in inhibitory potency | univie.ac.at |

| Electronic Effect | Absence of C4'-OCH₃ on benzophenone ring | Strong correlation with inhibition of prostaglandin production | mdpi.com |

| Conformational Rigidity | Replacement of flexible phenyls with rigid xanthone | Reduced non-radiative decay, improved fluorescence efficiency | acs.org |

| Positional Isomerism | Minor changes in substituent position (e.g., -OH) | Highly different phototoxic characteristics | nih.gov |

By systematically applying these principles and strategies, researchers can effectively navigate the complex chemical landscape of benzophenone derivatives to develop compounds with tailored chemical and biochemical profiles.

Advanced Research Applications and Future Directions in 4 Methyl 3 Piperidinomethyl Benzophenone Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

The benzophenone (B1666685) framework is a foundational structure in organic chemistry, frequently employed in the synthesis of more complex molecules. The functional groups on 4'-Methyl-3-piperidinomethyl benzophenone—the ketone, the tertiary amine, and the activated aromatic rings—offer multiple reaction sites for further chemical transformations.

Exploration in Materials Science as a Photoactive Component

The benzophenone moiety is a classic and highly effective Type II photoinitiator, a class of compounds that initiates polymerization reactions upon exposure to UV light. nih.gov This property is fundamental to applications in UV-curing for inks, coatings, and adhesives. nih.gov The mechanism involves the benzophenone molecule absorbing UV light, which promotes it to an excited triplet state. This excited state can then abstract a hydrogen atom from a synergist, often a tertiary amine, to generate free radicals that initiate polymerization.

In this compound, the tertiary amine (the piperidine (B6355638) nitrogen) is part of the same molecule, creating a "monocomponent" or "self-initiating" system. Such systems are of high interest because they can enhance the efficiency of the photoinitiation process. nih.govrsc.org Research on other benzophenone derivatives containing covalently linked amine co-initiators has shown several advantages:

Enhanced Reactivity: The intramolecular nature of the hydrogen abstraction can be more efficient than intermolecular processes, leading to faster curing rates. nih.gov

Red-Shifted Absorption: Functionalization of the benzophenone core can shift its UV absorption to longer wavelengths (a red-shift), which is highly desirable for use with modern light sources like light-emitting diodes (LEDs). rsc.orgresearchgate.netgoogle.com

Reduced Migration: In polymeric materials, the migration of small-molecule photoinitiators can be a problem. By designing larger, functionalized photoinitiators, this migration can be significantly reduced. google.com

Given these principles, this compound is a prime candidate for investigation as a novel photoinitiator. Its structure could offer a synergistic effect between the benzophenone photo-absorber and the piperidinomethyl hydrogen donor, potentially leading to highly efficient photoinitiation for applications in advanced materials and 3D printing. nih.govrsc.org

Table 1: Research on Related Amino-Substituted Benzophenone Photoinitiators

| Compound Type | Key Finding | Application Area | Reference |

| Benzophenone-Carbazole Hybrids | The amine in the carbazole (B46965) moiety acts as a built-in co-initiator, creating a high-performance, monocomponent Type II system. | Free Radical Photopolymerization, 3D Printing | nih.gov |

| Benzophenone-Triphenylamine Hybrids | The hybrid structure enhances molar extinction coefficients and shows high photoinitiation ability under LED@405 nm irradiation. | Free Radical and Cationic Polymerization | rsc.org |

| Polymerizable Benzophenone with Amine | Introduction of amino groups and polymerizable moieties improves compatibility and reduces migration in UV-curing systems. | UV-Cured Coatings and Inks | google.com |

| Benzophenone with N-methylethanolamine | The linked amine moiety provides a co-initiator, and the system demonstrates higher cure fastness in model compounds. | Photopolymerization | researchgate.net |

Development and Application as a Chemical Probe for Mechanistic Studies in Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in biological systems. google.com The benzophenone scaffold is considered a "ubiquitous" and privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.orgnih.gov

While this compound has not been specifically characterized as a chemical probe, its structural motifs are present in other biologically active molecules. For instance, derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones have been synthesized and shown to exhibit significant CNS activity. nih.gov The piperidine ring is a common feature in many CNS-active drugs, and the benzophenone core provides a rigid scaffold for orienting functional groups for interaction with biological targets.

The potential biological activities of substituted benzophenones are diverse, as highlighted by various research findings:

Anti-inflammatory Activity: Benzophenone derivatives with specific substitution patterns have shown potent anti-inflammatory effects. nih.gov

Anticancer Activity: Certain natural and synthetic benzophenones exhibit strong cytotoxic activity against various cancer cell lines, including lung, colon, and breast cancer. rsc.orgnih.govmdpi.com

Antimicrobial and Antiviral Activity: The benzophenone scaffold has been functionalized to create compounds with activity against microbes and viruses, including HIV. nih.gov

To be validated as a chemical probe, this compound would need to be synthesized and systematically evaluated for its biological activity and target selectivity. Its potential to interact with biological systems, suggested by the activity of its chemical relatives, makes it an intriguing candidate for development into a tool for exploring biological pathways.

Table 2: Examples of Biological Activities in Benzophenone Derivatives

| Benzophenone Derivative Class | Investigated Biological Activity | Example Finding | Reference |

| Substituted Hydroxy/Benzoyloxy Benzophenones | Anti-inflammatory | Compounds with chloro and methyl substituents showed potent activity compared to standard drugs. | nih.gov |

| 2-[3-(aminomethyl)-triazol-4-yl]benzophenones | Central Nervous System (CNS) Activity | Derivatives exhibited high levels of antifighting activity in mice, comparable to triazolam. | nih.gov |

| Polyprenylated Benzophenones (from Garcinia) | Cytotoxicity, Antioxidant, Antiplasmodial | Compounds showed strong cytotoxicity against HeLa and MCF-7 cell lines and high antioxidant capacity. | mdpi.com |

| General Synthetic Benzophenones | Anticancer | A synthesized benzophenone derivative exhibited very strong inhibitory activity against multiple cancer cell lines (HL-60, A-549, etc.). | rsc.orgnih.gov |

| Functionalized Benzophenones | Anti-HIV | Derivatives showed potent inhibition of both wild-type and NNRTI-resistant mutant strains of HIV. | nih.gov |

Integration into Novel Analytical Methodologies for Compound Detection and Quantification

The development of robust analytical methods is crucial for the quality control, impurity profiling, and pharmacokinetic studies of any chemical compound. For this compound, specific analytical procedures have not been published. However, established methods for the analysis of related benzophenone derivatives can be readily adapted.

Common techniques for the detection and quantification of benzophenones include:

High-Performance Liquid Chromatography (HPLC): This is a widely used method, often coupled with a UV detector. Reversed-phase HPLC on a C18 column is frequently employed for separating benzophenones from other components in a mixture, such as in cosmetic formulations. conicet.gov.ar

Derivative Spectrophotometry: This technique can enhance the resolution of spectra, allowing for the quantification of a target compound in the presence of interfering substances. It has been successfully used to determine benzophenone as an impurity in pharmaceutical products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. It is a standard method for analyzing compounds like 4-methylbenzophenone (B132839) in food packaging. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS provides high sensitivity and selectivity, making it suitable for detecting trace levels of pharmaceuticals and their derivatives in various samples. mdpi.com

The integration of this compound into research would necessitate the development and validation of such methods to ensure the purity of synthetic batches and to enable its detection in experimental systems, whether in materials science or biological assays.

Table 3: Analytical Methodologies Applicable to Benzophenone Derivatives

| Analytical Technique | Application | Target Compound(s) | Reference |

| Reversed-Phase HPLC with UV Detection | Quality control of cosmetic formulations | Benzophenone-3, Avobenzone | conicet.gov.ar |

| Derivative Spectrophotometry | Trace determination of impurities in bulk drug powder | Benzophenone in Phenytoin | nih.gov |

| Gas Chromatography (GC) techniques | Analysis of contaminants in food and packaging | 4-Methylbenzophenone | sigmaaldrich.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Determination of drugs in environmental or biological samples | Various pharmaceuticals | mdpi.com |

Prospects for Interdisciplinary Research and Emerging Fields

The multifaceted nature of this compound opens up numerous avenues for future interdisciplinary research. Its potential is not confined to a single field but lies at the intersection of chemistry, materials science, and biology.

Advanced Materials: A primary future direction is the synthesis and characterization of this compound as a next-generation photoinitiator. Research could focus on measuring its photoinitiation efficiency, its absorption spectrum, and its performance in creating novel polymers or hydrogels, particularly for LED-based 3D printing and biocompatible materials. nih.govrsc.org

Medicinal Chemistry and Chemical Biology: A systematic investigation into the biological activities of this compound is warranted. Screening against various cancer cell lines, receptor panels, and enzyme assays could uncover novel therapeutic potential. rsc.orgnih.gov If a specific biological target is identified, the compound could serve as a starting point for the development of highly selective chemical probes to elucidate complex biological processes. nih.govnih.gov

Supramolecular Chemistry: Benzophenone-functionalized molecules have been used to create self-assembling systems, such as supramolecular gels that act as templates for spatially controlled polymerization. nih.gov The unique structure of this compound could be exploited to design new "photo-gelators" or other smart materials that respond to light.

Q & A

Q. What are the standard synthetic routes for 4'-methyl-3-piperidinomethyl benzophenone, and how can purity be optimized?

The synthesis typically involves Friedel-Crafts acylation using anhydrous aluminum chloride (AlCl₃) as a catalyst. For example, a benzophenone derivative was synthesized by reacting 2-methyl-phenyl-4-fluorobenzoate with AlCl₃ in dry nitrobenzene under reflux, followed by purification via acid-base extraction and recrystallization from ethanol . To optimize purity:

Q. Which analytical techniques are most reliable for characterizing structural and electronic properties?

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (e.g., 57.45° in a methyl-substituted analog) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., piperidinomethyl protons at δ 2.5–3.5 ppm) .

- HPLC : Quantifies purity using C18 columns with methanol/buffer mobile phases (e.g., 65:35 methanol/sodium acetate) .

Advanced Research Questions

Q. How do substituent modifications influence biological activity and structure-activity relationships (SAR)?

- Methyl and piperidinomethyl groups : Enhance lipophilicity, improving membrane permeability. For example, methyl groups at the 3-position increase antifungal activity by disrupting fungal membrane ergosterol synthesis .

- Fluorine substitution : Introduces electron-withdrawing effects, stabilizing carbonyl groups and altering hydrogen-bonding interactions. This can enhance binding to targets like HIV-1 reverse transcriptase .

- Methodological approach : Synthesize analogs with systematic substituent variations (e.g., -OH, -OCH₃, halogens) and compare IC₅₀ values in bioassays .

Q. What is the mechanistic role of benzophenone derivatives in photochemical reactions?

Benzophenone derivatives act as hydrogen atom transfer (HAT) catalysts and terminal oxidants in light-mediated reactions. For example, in C-4 alkylation of pyridines:

Q. How can solvent effects on spectroscopic properties be modeled computationally?

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311G level to predict IR vibrations (e.g., C=O stretch at 1650 cm⁻¹ vs. experimental 1634 cm⁻¹).

- Solvent continuum models : Compare theoretical vs. experimental shifts in polar solvents (e.g., acetonitrile) to assess hydrogen-bonding interactions .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo toxicity data?

- Case study : While methyl-substituted benzophenones show antifungal activity in vitro , their hepatotoxicity in rodents requires dose optimization.

- Methods :

Q. How to design assays for detecting benzophenone derivatives in environmental or biological matrices?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges for preconcentration.

- LC-MS/MS : Use multiple reaction monitoring (MRM) for trace detection (LOQ <1 ppb).

- Validation : Assess recovery rates (>80%) and matrix effects (e.g., ion suppression in plasma) .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of piperidinomethyl-substituted analogs?

Q. What computational tools predict carcinogenic risks of benzophenone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。